![molecular formula C18H17N3O3 B2907460 N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide CAS No. 689264-44-6](/img/structure/B2907460.png)
N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of cancer research and is being studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of AKT and ERK, which are two important signaling pathways that are frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide in lab experiments include its potential applications in cancer research, its ability to inhibit the growth of cancer cells, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in combination with other chemotherapeutic agents. Additionally, the potential use of this compound as a diagnostic tool for the detection of cancer cells is an area that requires further investigation.
In conclusion, N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide is a promising compound that has gained significant attention in the field of cancer research. Its potential applications in the treatment of various types of cancer, along with its biochemical and physiological effects, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 2-methylindole, which is then reacted with 2-bromoethanol to form 2-(2-methylindol-1-yl)ethanol. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-11-14-5-2-3-8-17(14)20(13)10-9-19-18(22)15-6-4-7-16(12-15)21(23)24/h2-8,11-12H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWOQWSVVMPTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)
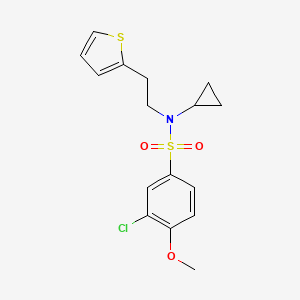
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
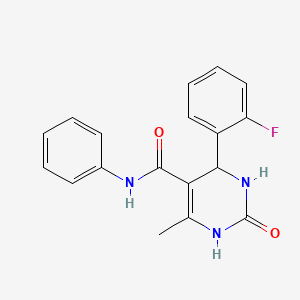

![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
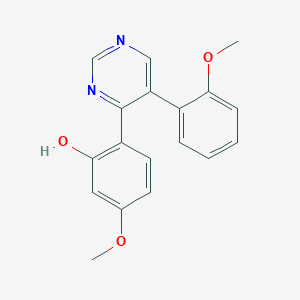
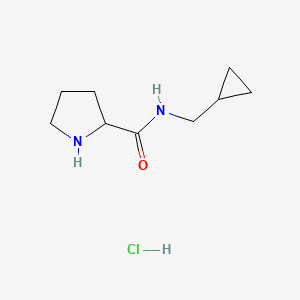
![5-Bromothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2907393.png)
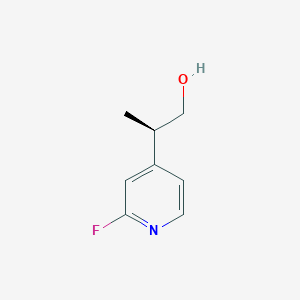

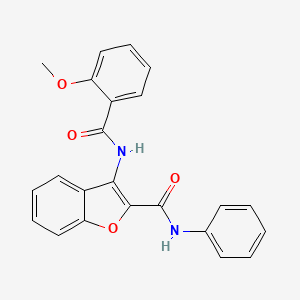
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)